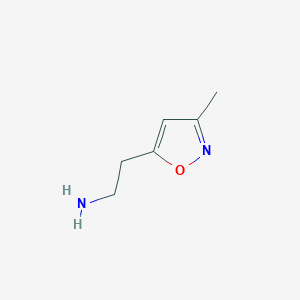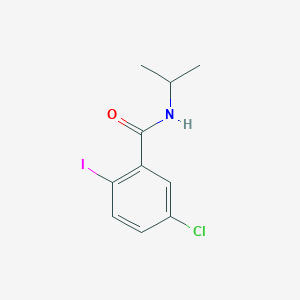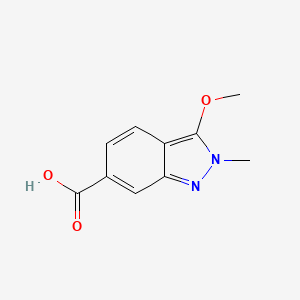
3-(5-氯-2,4-二甲氧基苯基)-3-氧代-N-苯基丙酰胺
描述
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide is a useful research compound. Its molecular formula is C17H16ClNO4 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药
在医药领域,该化合物在药物开发方面具有潜在的应用。 它可以作为各种药物制剂的合成前体或中间体。 例如,该化合物的衍生物已被探索用于其与生物靶标(如丝氨酸/苏氨酸蛋白激酶Chk1)的相互作用,这在癌症研究中具有重要意义 .
农业
该化合物的化学结构表明它可能有助于开发新的农用化学品。 其苄基位置具有反应性,可以进行修饰,从而导致新型杀虫剂或除草剂的产生 .
材料科学
该化合物的衍生物可用于材料科学,特别是在具有特定性质的聚合物或涂层的合成中。 二甲氧基苯基和丙酰胺部分等官能团的存在可能有助于材料的热稳定性或粘合性能 .
环境科学
在环境科学中,可以研究该化合物的降解产物及其对环境的影响。 了解其分解过程有助于评估其对生态系统的长期影响,并有助于开发更环保的化学物质 .
生物化学
在生物化学方面,鉴于该化合物的结构复杂性,它可用于研究酶-底物相互作用。 它可能充当某些酶的抑制剂或激活剂,从而提供对酶促途径和机制的见解 .
药理学
在药理学方面,该化合物及其类似物可能在研究受体变构调节剂方面具有重要意义。 例如,类似分子已被证明可以增强生理浓度胆碱对烟碱型乙酰胆碱受体的作用,这可能有助于治疗神经系统疾病 .
属性
IUPAC Name |
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-10-16(23-2)13(18)8-12(15)14(20)9-17(21)19-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZNXWNYCZZKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CC(=O)NC2=CC=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)



![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)

![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)
![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)

